

Application Notes & Protocols: SIV-Infected Macaque Models for Antiviral Testing

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Introduction

Simian Immunodeficiency Virus (SIV) infection in macaques serves as the most critical preclinical animal model for studying Human Immunodeficiency Virus (1) pathogenesis, evaluating antiviral therapies, and testing vaccine efficacy.[1][2][3] Due to the anatomical, physiological, and immunological similarities between macaques and humans, this model provides invaluable insights into viral replication dynamics, the establishment of latent reservoirs, and the efficacy of novel antiretroviral agents before they advance to human clinical trials.[4] Pathogenic SIV strains, such as SIVmac239 and SIVmac251, are frequently used as they induce a disease in macaques that closely mirrors AIDS in humans, characterized by high viral loads and a decline in CD4+ T cells.[4][5] Chimeric simian-human immunodeficiency viruses (SHIVs), which contain the HIV-1 reverse transcriptase or envelope genes in an SIV backbone, are also employed to test drugs targeting these specific viral components, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][6][7]

These models are instrumental in various testing paradigms, including pre-exposure prophylaxis (PrEP), post-exposure prophylaxis (PEP), and antiretroviral therapy (ART) for established infections.[8][9][10] The data generated from these studies, particularly on viral load reduction and immunological responses, are highly predictive of clinical outcomes in humans.[11][12]

Experimental Protocols

Protocol 1: General Antiviral Therapy (ART) Efficacy Study

This protocol outlines a typical study to evaluate the efficacy of an ART regimen in chronically SIV-infected macaques.

1. Animal Selection and Acclimation:

- **Species:** Rhesus macaques (*Macaca mulatta*) or pig-tailed macaques (*Macaca nemestrina*) are commonly used.[\[4\]](#)
- **Health Status:** Animals must be healthy and free of other infections. Conduct baseline health screens, including complete blood counts and serum chemistry.
- **Acclimation:** House animals in a BSL-2+ or BSL-3 facility for a minimum of 30 days for acclimation before the study begins.

2. Virus Inoculation:

- **Virus Strain:** Use a pathogenic strain such as SIVmac251 or SIVmac239.[\[4\]](#)[\[5\]](#)
- **Inoculum:** Prepare a viral stock with a known infectivity titer (e.g., 10^5 TCID₅₀).[\[13\]](#)
- **Route of Inoculation:** Intravenous (IV) inoculation is common for treatment studies to ensure systemic infection.[\[14\]](#)
- **Procedure:** Anesthetize the macaque. Inoculate with the prepared virus stock via the saphenous vein. Monitor the animal until fully recovered from anesthesia.

3. Monitoring of Acute Infection:

- **Collect blood samples weekly for the first 8 weeks post-inoculation.**[\[15\]](#)
- **Measure plasma viral load to confirm infection and establish a baseline set point. Peak viremia typically occurs around day 14 post-infection.**[\[16\]](#)[\[17\]](#)
- **Monitor CD4+ and CD8+ T cell counts using flow cytometry.**[\[14\]](#)

4. Antiretroviral Therapy (ART) Administration:

- Initiation: Begin ART once a stable viral set point is established (typically 6-8 weeks post-inoculation).[\[15\]](#)
- Drug Regimen: Administer the investigational drug or combination therapy. For example, a combination could include Tenofovir (30 mg/kg), Emtricitabine, and Dolutegravir.[\[10\]](#)[\[14\]](#)[\[18\]](#)
- Route of Administration: Oral gavage or subcutaneous injection are common, depending on the drug's formulation.[\[10\]](#)
- Frequency: Dosing is typically daily.

5. Efficacy Monitoring:

- Sample Collection: Collect blood samples weekly for the first month of treatment, then bi-weekly or monthly.[\[19\]](#)
- Viral Load Quantification: Measure plasma SIV RNA levels using a validated quantitative real-time PCR (qRT-PCR) assay. The limit of detection should be around 50 copies/mL.[\[4\]](#)
[\[14\]](#) Successful therapy should lead to a biphasic decay in viremia.[\[18\]](#)
- Immunological Monitoring: Continue to monitor CD4+ and CD8+ T cell counts. A successful treatment should result in a rise in circulating CD4+ T cells.[\[18\]](#)
- Drug Resistance Testing: If viral rebound occurs, sequence the viral reverse transcriptase and protease genes from plasma RNA to identify potential drug resistance mutations, such as the K65R mutation for tenofovir.[\[20\]](#)

6. Tissue Reservoir Analysis (Optional/Terminal):

- At the end of the study, euthanize the animal and collect various tissues (lymph nodes, spleen, gut, brain).
- Quantify cell-associated SIV RNA and DNA in these tissues to assess the impact of the therapy on viral reservoirs.[\[19\]](#)

Protocol 2: Pre-Exposure Prophylaxis (PrEP) Efficacy Study

This protocol is designed to evaluate the ability of an antiviral agent to prevent infection when administered before viral exposure. The repeat low-dose challenge model is preferred as it better mimics human sexual exposure.[\[8\]](#)[\[11\]](#)

1. Animal Selection and Drug Administration:

- Select healthy, uninfected macaques.
- Initiate the PrEP regimen at a clinically relevant dose. For example, daily oral Emtricitabine and Tenofovir Disoproxil Fumarate.[\[8\]](#)[\[11\]](#)
- Allow sufficient time for the drug to reach steady-state concentrations in plasma and tissues (e.g., 1-2 weeks).

2. Repetitive Low-Dose Viral Challenge:

- Challenge Virus: Use a relevant SHIV strain (e.g., SHIV-162p3) for mucosal challenges.
- Challenge Route: Perform weekly intrarectal or intravaginal challenges to simulate sexual transmission.[\[11\]](#)
- Procedure: Anesthetize the macaque. Gently instill a low dose of the virus into the rectal or vaginal cavity.

3. Monitoring for Infection:

- Collect blood samples weekly.
- Measure plasma viral load to detect breakthrough infections. An animal is considered infected if two consecutive plasma samples are positive for viral RNA.
- Continue the weekly challenges until a predetermined endpoint (e.g., up to 12-16 challenges) or until infection is confirmed.[\[21\]](#)

4. Data Analysis:

- Calculate the protective efficacy by comparing the number of infections in the treated group versus an untreated control group.
- Use Kaplan-Meier survival analysis to compare the number of challenges required to infect animals in each group.

Data Presentation: Antiviral Efficacy

Quantitative data from SIV macaque studies are crucial for evaluating antiviral efficacy. The tables below summarize representative data from various studies.

Table 1: Efficacy of Pre-Exposure Prophylaxis (PrEP) Regimens

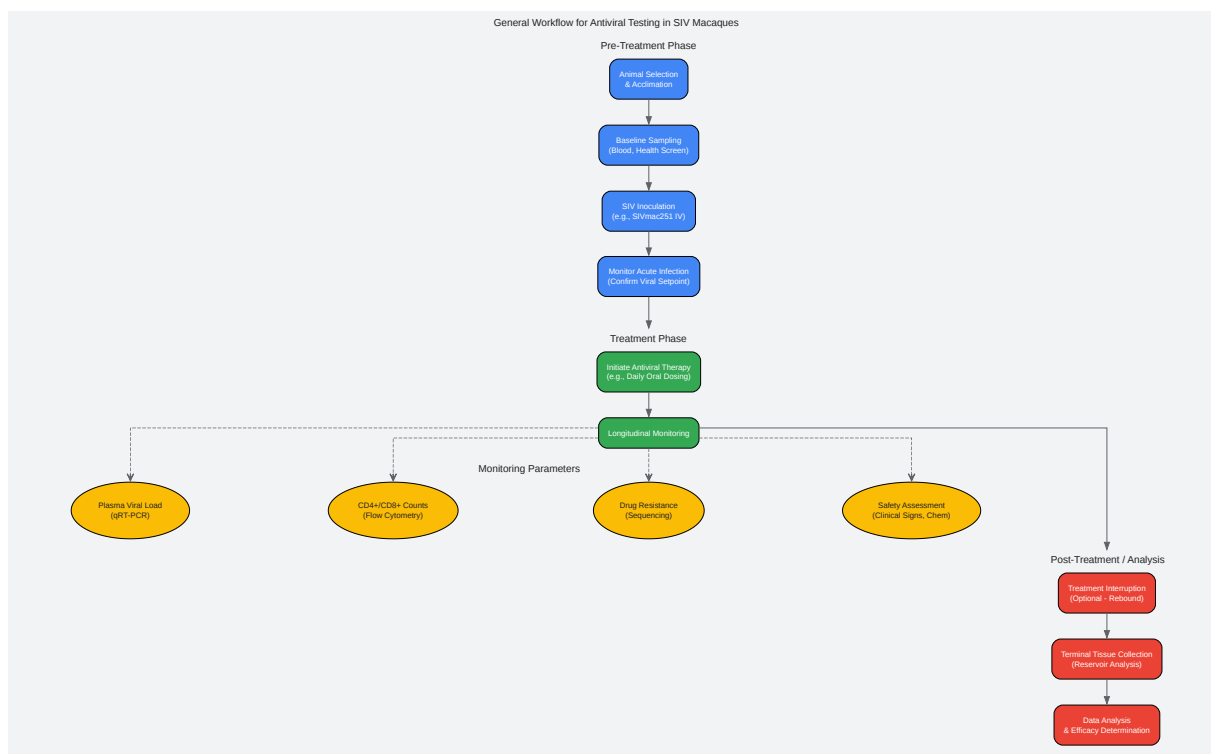
Antiviral Agent(s)	Macaque Model	Challenge Route	Efficacy (% Protection)	Key Findings
Emtricitabine (FTC) / Tenofovir Disoproxil Fumarate (TDF)	Rhesus Macaques	Rectal (SHIV)	87%	Combination therapy provided significant protection.[11]
Emtricitabine (FTC) / Tenofovir Disoproxil Fumarate (TDF)	Rhesus Macaques	Vaginal/Penile (SHIV)	94-100%	High efficacy against penile and vaginal exposures.[11]
Cabotegravir (long-acting injectable)	Rhesus Macaques	Rectal/Vaginal (SHIV)	100%	Fully protected macaques despite repeated challenges, even with co-infections.[8][11]
Tenofovir Alafenamide (TAF) (Weekly Oral)	Pig-tailed Macaques	Vaginal (SHIV)	94%	Weekly oral TAF provided high and durable protection.[21]
Tenofovir Alafenamide (TAF) (Implant)	Pig-tailed Macaques	Vaginal (SHIV)	100%	A subcutaneous implant releasing 0.7 mg/day provided complete protection.[22]

Table 2: Viral Load and Immunological Changes During ART

Study Type	Antiviral Regimen	Peak Plasma Viremia (RNA copies/mL)	Post-ART Viral Load (RNA copies/mL)	Change in CD4+ T Cells
Chronic SIV Infection[18]	Four-drug HAART (PMPA, L-870812, SQV, ATV)	$>10^7$	<50 (suppressed)	Significant rise in circulating CD4+ T cells.
Chronic SIV Infection[14]	Tenofovir Monotherapy	$\sim 10^6 - 10^7$	$\sim 10^3 - 10^4$ (partial suppression)	Stable CD4+ T cell counts during treatment.
RT-SHIV Infection[15]	Enhanced HAART (4-5 drugs)	$\sim 10^7$	<50 (suppressed)	Improved suppression and greater potency compared to 3-drug regimen.
Infant SIV Infection[20]	Tenofovir Structured Treatment Interruption	$\sim 10^7$	$\sim 10^4 - 10^5$ (controlled)	Better virologic outcome than untreated animals.

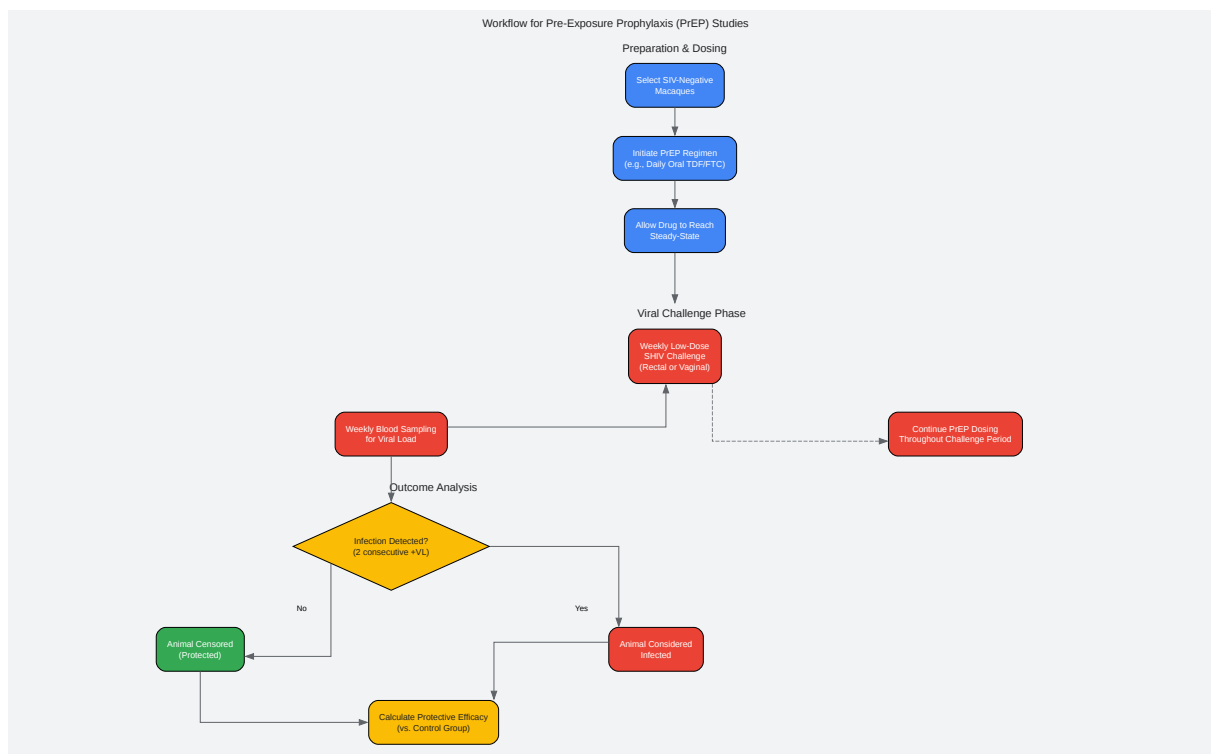
Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflows for antiviral testing in SIV macaque models.



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Caption: General Workflow for Antiviral Testing in SIV Macaques.



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Caption: Workflow for Pre-Exposure Prophylaxis (PrEP) Studies.

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